Médétomidine

Vue d'ensemble

Description

- Medetomidine is a veterinary sedative primarily acting through alpha-2 adrenoceptor activation. It has distinct enantiomers, d-MED and l-MED, with the d-MED form possessing the majority of biological activity, including sedation and neurochemical changes in the brain (MacDonald et al., 1991).

Synthesis Analysis

- A novel and facile synthesis method for Medetomidine involves Wittig olefination and hydrogenation steps, providing a more convenient synthesis route compared to previous methods (Kaboudin et al., 2017).

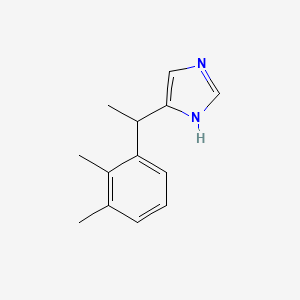

Molecular Structure Analysis

- The molecule of Medetomidine contains a center of stereochemical asymmetry due to a methylated carbon atom, resulting in its enantiomers, d-MED and l-MED, having different biological activities (MacDonald et al., 1991).

Chemical Reactions and Properties

- Medetomidine exhibits high affinity for alpha-2-adrenoceptors, with its alpha 2/alpha 1 selectivity ratio being significantly higher than reference compounds. It demonstrates no affinity or effects on other receptors like beta 1, beta 2, H1, H2, 5-HT1, 5-HT2, etc. (Virtanen et al., 1988).

Physical Properties Analysis

- The pharmacological effects of Medetomidine, including sedative and hypothermic effects, are due to its interaction with alpha-2 adrenoceptors. Its physical properties like sedation and changes in neurotransmitter turnover are inhibited by alpha-2 adrenoceptor antagonists (Macdonald et al., 1988).

Chemical Properties Analysis

- The major metabolic pathway of dexmedetomidine, the active enantiomer of Medetomidine, in humans involves N-glucuronidation at the imidazolate nitrogens. The N3- and N1-glucuronides of dexmedetomidine have been structurally characterized (Kaivosaari et al., 2008).

Applications De Recherche Scientifique

Soulagement de la douleur neuropathique

La médétomidine, en particulier son isomère dextrogyre dexthis compound, s'est avérée efficace dans le traitement de divers types de douleur, notamment la douleur spastique, la douleur myofasciale, la douleur neuropathique, le syndrome douloureux complexe et les céphalées chroniques {svg_1}. Elle est couramment utilisée chez les patients subissant une anesthésie générale et exerce également des effets sédatifs lors de l'intubation trachéale ou de la ventilation mécanique chez les patients en unité de soins intensifs {svg_2}.

Adjuvant anesthésique

La dexthis compound est un agoniste α2 adrénergique hautement sélectif de nouvelle génération présentant de nombreux avantages, notamment ses propriétés sédatives et analgésiques, sa capacité à inhiber les nerfs sympathiques, sa réduction de la dose anesthésique, sa stabilité hémodynamique, ses capacités de dépression respiratoire modérées et sa capacité à améliorer la reconnaissance postopératoire {svg_3}. Sa sécurité et son efficacité, ainsi que sa capacité à offrir un certain degré de confort aux patients, en font un adjuvant anesthésique utile pour une large gamme d'applications cliniques {svg_4}.

Protection des organes

Des études expérimentales de base ont révélé que la dexthis compound peut protéger des organes importants, tels que le cerveau, le cœur, les reins, le foie et les poumons, par le biais de divers mécanismes, tels que les effets anti-sympathiques, l'inhibition de l'apoptose et du stress oxydatif, et une réduction de la réponse inflammatoire {svg_5} {svg_6}.

Neuroprotection

Les propriétés neuroprotectrices de la dexthis compound ont retenu le plus l'attention des chercheurs {svg_7}. La dexthis compound peut également offrir une certaine activité neuroprotectrice contre les lésions ischémiques et hypoxiques {svg_8}.

Sédation

La dexthis compound procure des propriétés sédatives parallèles au sommeil naturel (les patients semblent endormis, mais se réveillent facilement) et atténue la réponse au stress de la procédure, l'anxiolyse et l'effet d'épargne analgésique avec une dépression respiratoire minimale {svg_9}.

Médecine vétérinaire

Différentes formes de this compound sont disponibles pour une utilisation en médecine vétérinaire {svg_10}. Elle est utilisée cliniquement comme sédatif et analgésique {svg_11}.

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Medetomidine plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G-protein-coupled receptors that inhibit the release of norepinephrine and other neurotransmitters. Medetomidine’s interaction with these receptors results in decreased sympathetic nervous system activity, leading to sedation, analgesia, and muscle relaxation . Additionally, medetomidine can interact with other biomolecules such as proteins involved in signal transduction pathways, further modulating cellular responses .

Cellular Effects

Medetomidine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, medetomidine’s activation of alpha-2 adrenergic receptors leads to the inhibition of adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing protein kinase A activity . This cascade of events results in altered gene expression and metabolic changes within the cell. Medetomidine also affects immune cells by reducing the release of pro-inflammatory cytokines, thereby modulating the immune response .

Molecular Mechanism

The molecular mechanism of medetomidine involves its binding to alpha-2 adrenergic receptors, which are predominantly located in the central nervous system and peripheral tissues. Upon binding, medetomidine activates these receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels . This inhibition results in reduced neurotransmitter release and decreased sympathetic nervous system activity. Additionally, medetomidine’s interaction with these receptors can lead to enzyme inhibition or activation, further modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of medetomidine can change over time. Medetomidine is known for its stability and prolonged duration of action. It can undergo degradation over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that medetomidine can have lasting effects on cellular function, including sustained sedation and analgesia . These effects are particularly evident in in vitro and in vivo studies where medetomidine’s impact on cellular processes is monitored over time .

Dosage Effects in Animal Models

The effects of medetomidine vary with different dosages in animal models. At low doses, medetomidine induces mild sedation and analgesia, while higher doses result in profound sedation and muscle relaxation . At very high doses, medetomidine can cause adverse effects such as bradycardia, hypotension, and respiratory depression . These threshold effects highlight the importance of careful dosage management in animal studies to avoid toxicity and ensure the desired therapeutic outcomes .

Metabolic Pathways

Medetomidine is primarily metabolized in the liver through glucuronidation and hydroxylation pathways . The enzymes involved in these metabolic pathways include UDP-glucuronosyltransferases and cytochrome P450 enzymes . These metabolic processes result in the formation of inactive metabolites, which are subsequently excreted from the body . Medetomidine’s metabolism can influence its pharmacokinetics and overall efficacy, making it essential to understand these pathways for optimal therapeutic use .

Transport and Distribution

Medetomidine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, medetomidine can bind to plasma proteins, influencing its distribution and bioavailability . The transporters and binding proteins involved in medetomidine’s distribution play a crucial role in determining its localization and accumulation within different tissues .

Subcellular Localization

Medetomidine’s subcellular localization is primarily determined by its interaction with alpha-2 adrenergic receptors, which are found in various cellular compartments . These receptors are located on the cell membrane, endoplasmic reticulum, and other organelles, allowing medetomidine to exert its effects at multiple subcellular sites . The targeting signals and post-translational modifications that direct medetomidine to specific compartments are essential for its activity and function .

Propriétés

IUPAC Name |

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVIMMYOGQXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86347-15-1 (hydrochloride) | |

| Record name | Medetomidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048258 | |

| Record name | Medetomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86347-14-0 | |

| Record name | Medetomidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86347-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medetomidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medetomidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Medetomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medetomidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDETOMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR15E85MQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Dimethoxy-2-(2-pyridinylmethylamino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1201828.png)

![4-(3-chlorophenyl)-5-(3-methoxypropyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1201830.png)

![2-[[4-(Hydroxyamino)-4-oxo-2-[phenyl(tritio)methyl]-2-tritiobutanoyl]amino]acetic acid](/img/structure/B1201849.png)

![N-[1-[[1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanamide](/img/structure/B1201853.png)